4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-13(22-19-18-10)14(21)16-5-6-20-9-12(8-17-20)11-3-2-4-15-7-11/h2-4,7-9H,5-6H2,1H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJGYLNQUHVFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a heterocyclic moiety, which is known to have a broad range of chemical and biological properties. .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Heterocyclic compounds like this one are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Biological Activity
The compound 4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide (hereafter referred to as Compound A) is a novel thiadiazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives, including Compound A, exhibit significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through modulation of various signaling pathways.
- Case Study : In vitro tests demonstrated that Compound A inhibited the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values were reported at approximately 5.2 µM for MCF-7 and 6.8 µM for A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains.
- Findings : The compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of Compound A has been assessed in various models.
- Research Insights : In animal models of inflammation induced by carrageenan, Compound A significantly reduced paw edema, demonstrating its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising role for Compound A in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of Compound A can be linked to its structural components:
| Component | Influence on Activity |
|---|---|
| Thiadiazole Ring | Essential for anticancer activity |
| Pyrazole Moiety | Enhances interaction with biological targets |
| Methyl Group at Position 4 | Increases lipophilicity and cellular uptake |
Scientific Research Applications
Biological Activities
Thiadiazole derivatives, including this compound, are noted for their broad spectrum of biological activities:
- Antimicrobial Activity : Thiadiazoles have shown effectiveness against various bacterial strains and fungi. Research indicates that compounds with similar structures exhibit significant antibacterial properties .
- Anticancer Properties : The presence of the thiadiazole ring is often correlated with anticancer activity. Studies demonstrate that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Anti-inflammatory Effects : Compounds containing thiadiazole have been linked to reduced inflammation in experimental models, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s due to their ability to inhibit acetylcholinesterase .
Applications in Medicinal Chemistry
The unique structure of 4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide makes it an attractive scaffold for drug development:
- Drug Design : The compound serves as a lead structure for designing new pharmaceuticals targeting various diseases due to its diverse biological activities.
- Combination Therapies : Its potential as an adjunct therapy in combination with other drugs can enhance therapeutic efficacy while minimizing side effects.
- Targeted Drug Delivery : The unique properties of the compound allow for modifications that can facilitate targeted delivery mechanisms in cancer therapy.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:
- A study published in Drug Target Insights highlighted the synthesis of novel thiadiazole derivatives that exhibited promising antimicrobial and anticancer activities .
- Another research article detailed the synthesis of substituted thiadiazoles and their bioassays, demonstrating significant activity against various cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituents. Key comparisons include:
Research Findings
- Structural Validation : Crystallographic data for analogs (e.g., compound 33) were refined using SHELXL, ensuring accurate structural assignments .
- Activity Trends : While explicit bioactivity data for the target compound are unavailable in the provided evidence, structural analogs suggest that the pyridinyl-pyrazole side chain may enhance selectivity for pyridine-binding receptors .
Preparation Methods
Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid
The thiadiazole ring is constructed via cyclization of thiosemicarbazides. A representative protocol adapted from involves:
- Thiosemicarbazide formation : Reacting thiosemicarbazide with ethyl acetoacetate in acidic ethanol yields 4-methyl-1,2,3-thiadiazole-5-carboxylate.
- Saponification : Hydrolysis of the ester with aqueous NaOH produces the free carboxylic acid.
Reaction conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, ethyl acetoacetate, HCl/EtOH | Reflux | 6 h | 78% |
| 2 | 2M NaOH, EtOH/H₂O | 80°C | 2 h | 92% |
Characterization :
Preparation of 2-[4-(Pyridin-3-yl)-1H-Pyrazol-1-yl]ethylamine
The pyrazole-ethylamine side chain is synthesized through:
- Pyrazole ring formation : Cyclocondensation of pyridin-3-yl hydrazine with ethyl 3-oxobutanoate in acetic acid.
- N-Alkylation : Reaction of the pyrazole with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as base.
Optimized protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pyridin-3-yl hydrazine, ethyl 3-oxobutanoate, AcOH | Reflux, 8 h | 65% |
| 2 | 2-Chloroethylamine HCl, K₂CO₃, DMF | 80°C, 12 h | 58% |
Analytical data :
- MS (ESI) : m/z 216.1 [M+H]⁺ (C₁₀H₁₁N₃).
- ¹H NMR (CDCl₃) : δ 8.52 (d, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 4.23 (t, 2H, NCH₂), 3.01 (t, 2H, CH₂NH₂).
Assembly of the Target Compound
Carboxamide Coupling
The final step involves coupling the thiadiazole-5-carboxylic acid with the pyrazole-ethylamine using EDCI/HOBt in DMF:
Procedure :
- Activate the carboxylic acid with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 min.
- Add pyrazole-ethylamine (1.0 eq) and stir at room temperature for 24 h.
- Purify via column chromatography (SiO₂, EtOAc/hexane 1:1).
Yield : 62%
Characterization :
- IR (KBr) : 1654 cm⁻¹ (C=O amide), 1542 cm⁻¹ (N-H bend).
- ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 152.3 (thiadiazole-C), 149.2 (pyridine-C).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined method avoids isolating intermediates:
Solid-Phase Synthesis
For high-throughput applications:
- Immobilize the pyrazole-ethylamine on Wang resin.
- Perform carboxamide coupling using HATU/DIEA.
- Cleave with TFA/H₂O (95:5).
Advantages : Simplified purification; Yield : 48%.
Optimization and Troubleshooting
Critical Parameters
Common Side Products
- Thiadiazole dimer : Forms at high concentrations; mitigated by dilute conditions (0.1 M).
- Pyrazole hydrolysis : Avoid aqueous workup at pH >10.
Analytical Validation
Spectroscopic Consistency
Key markers :
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Construct the pyrazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high specificity and yield .
- Step 2 : Couple the pyrazole moiety to the thiadiazole-carboxamide backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
- Key Variables :
- Temperature : Pyrazole-alkyne reactions require 60–80°C for optimal cyclization .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography .
- Yield Optimization : Monitor reaction progress with TLC and adjust catalyst loading (e.g., 10 mol% CuI for CuAAC) .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR : Use - and -NMR to verify proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and carbon backbone integrity .
- X-ray Crystallography : Resolve bond lengths/angles in the thiadiazole-pyrazole core to confirm stereoelectronic properties .
- Purity Assessment :
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for impurity profiling .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Use microdilution methods (MIC determination) against Gram-positive/negative bacterial strains .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the pyrazole and thiadiazole moieties during synthesis?
- Strategies :
- Pre-activation : Pre-form the carboxamide as an acyl chloride using SOCl to enhance electrophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >85% yield .
- Troubleshooting :
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted intermediates .
Q. How should contradictory results in enzyme inhibition assays (e.g., IC variability across replicates) be addressed?
- Root Cause Analysis :
- Assay Conditions : Validate buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations to ensure consistency .
- Compound Stability : Perform LC-MS stability studies in assay buffers to detect degradation products .
- Orthogonal Validation :
- SPR (Surface Plasmon Resonance) : Confirm binding kinetics (k/k) to rule out false positives .
Q. What computational strategies best predict the compound’s binding modes and structure-activity relationships (SAR)?
- Molecular Docking :
- Software : Use AutoDock Vina or Schrödinger Glide with homology-modeled targets (e.g., EGFR) .
- Key Interactions : Prioritize hydrogen bonding with thiadiazole’s sulfur and pyridine’s nitrogen atoms .
- QSAR Modeling :
- Descriptors : Include logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity .
Q. What strategies mitigate solubility issues during in vivo or cell-based studies?
- Formulation Approaches :
- Co-solvents : Use cyclodextrin complexes or PEG-400/water mixtures (≤20% v/v) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters at the carboxamide group to improve bioavailability .
Q. How should researchers design structure-activity relationship (SAR) studies for novel derivatives?
- Scaffold Modifications :
- Pyrazole Substituents : Replace pyridin-3-yl with pyridin-4-yl or phenyl groups to assess π-π stacking effects .
- Thiadiazole Modifications : Substitute methyl with trifluoromethyl to evaluate steric/electronic impacts .
- Biological Evaluation :
- Panel Testing : Screen derivatives against related targets (e.g., COX-2, PARP) to identify polypharmacology .
Data Contradiction Analysis
- Case Example : Conflicting IC values in kinase assays may arise from:
- ATP Competition : High ATP levels in some assays reduce apparent inhibition .
- Allosteric vs. Orthosteric Binding : Use mutagenesis studies (e.g., Ala-scanning) to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
